molecular formula C9H14F5NO3 B13450816 2,2-Difluoro-1-(piperidin-3-yl)ethan-1-ol, trifluoroacetic acid

2,2-Difluoro-1-(piperidin-3-yl)ethan-1-ol, trifluoroacetic acid

Cat. No.: B13450816
M. Wt: 279.20 g/mol
InChI Key: LQSUUUDVZLNNQY-UHFFFAOYSA-N
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Description

2,2-difluoro-1-(piperidin-3-yl)ethan-1-ol; trifluoroacetic acid is a fluorinated alcohol compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is often used as an intermediate in the synthesis of other compounds and has applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-1-(piperidin-3-yl)ethan-1-ol typically involves the reaction of piperidine with 2,2-difluoroethanol in the presence of a catalyst. The product is then purified using chromatography. The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or diethyl ether to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-1-(piperidin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield a ketone or aldehyde, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

2,2-difluoro-1-(piperidin-3-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials due to its unique properties.

Mechanism of Action

The mechanism by which 2,2-difluoro-1-(piperidin-3-yl)ethan-1-ol exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with various biomolecules, influencing their structure and function. This can lead to changes in cellular processes and biological activities. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique chemical structure plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2,2-difluoro-2-(piperidin-2-yl)ethan-1-ol: This compound has a similar structure but differs in the position of the piperidine ring.

    2-(piperazin-1-yl)ethan-1-ol: Another related compound with a different nitrogen-containing ring structure.

Uniqueness

2,2-difluoro-1-(piperidin-3-yl)ethan-1-ol is unique due to its specific fluorination pattern and the position of the piperidine ring. These features contribute to its distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H14F5NO3

Molecular Weight

279.20 g/mol

IUPAC Name

2,2-difluoro-1-piperidin-3-ylethanol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H13F2NO.C2HF3O2/c8-7(9)6(11)5-2-1-3-10-4-5;3-2(4,5)1(6)7/h5-7,10-11H,1-4H2;(H,6,7)

InChI Key

LQSUUUDVZLNNQY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C(C(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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